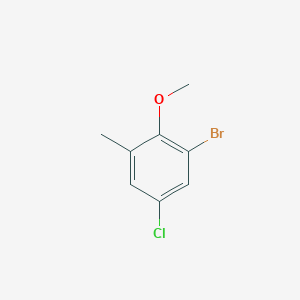

1-Bromo-5-chloro-2-methoxy-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

59106-55-7 |

|---|---|

Molecular Formula |

C8H8BrClO |

Molecular Weight |

235.50 g/mol |

IUPAC Name |

1-bromo-5-chloro-2-methoxy-3-methylbenzene |

InChI |

InChI=1S/C8H8BrClO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3 |

InChI Key |

SSIJIKHMICMXGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Br)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Bromo 5 Chloro 2 Methoxy 3 Methylbenzene

Retrosynthetic Analysis of 1-Bromo-5-chloro-2-methoxy-3-methylbenzene

A retrosynthetic analysis of this compound involves logically disconnecting the target molecule into simpler, more readily available precursors. The key is to perform disconnections that correspond to reliable and regioselective forward reactions.

The final substitution pattern suggests that the sequence of reactions is critical. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-director, the methyl group (-CH₃) is a weakly activating, ortho-, para-director, while the chloro (-Cl) and bromo (-Br) groups are weakly deactivating, ortho-, para-directors. libretexts.orgorganicchemistrytutor.com The most powerful directing group often dictates the position of subsequent substitutions.

A plausible retrosynthetic route is as follows:

Disconnection of the C-Br bond: The final step in the forward synthesis could be a bromination. This suggests the immediate precursor is 5-chloro-2-methoxy-3-methylbenzene . The powerful ortho-, para-directing effect of the methoxy group would direct the incoming bromine to the ortho position, which is the only available activated position.

Disconnection of the C-O bond (of the methoxy group): The methoxy group can be formed by the methylation of a corresponding phenol (B47542). This identifies 1-Bromo-5-chloro-2-hydroxy-3-methylbenzene as the next precursor. This is a standard Williamson ether synthesis.

Disconnection of the C-Br bond (alternative): Let's reconsider the order. An alternative is to disconnect the methoxy group first. The precursor would be 1-Bromo-5-chloro-3-methylphenol . Methylation would yield the target.

Disconnection of the C-Br bond from this phenol: This leads to 3-chloro-5-methylphenol (B1582155) . Bromination of this compound would need to be selective for the position ortho to the hydroxyl group and meta to the chloro and methyl groups. The hydroxyl group's strong activating and directing effect makes this feasible.

Disconnection of the C-Cl bond: The precursor to 3-chloro-5-methylphenol would be 3-methylphenol (m-cresol) . Chlorination of m-cresol (B1676322) would be directed by the strongly activating hydroxyl group to the ortho and para positions. The desired product requires chlorination at a position meta to the methyl group and ortho/para to the hydroxyl group, which is a favorable outcome.

This analysis suggests a viable forward synthesis beginning with 3-methylphenol.

Classical and Modern Synthetic Approaches

The synthesis of this compound is rooted in classical electrophilic aromatic substitution (EAS) reactions, where the careful orchestration of sequential halogenation and alkoxylation steps is essential for success.

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. pressbooks.pub The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. youtube.com In polysubstituted benzenes, the existing substituents profoundly influence the rate and regioselectivity of subsequent substitutions. fiveable.me

A logical forward synthesis, based on the retrosynthetic analysis, involves a multi-step sequence starting from a simple, commercially available precursor like m-cresol (3-methylphenol). The sequence would be:

Chlorination: Introduction of the chlorine atom onto the 3-methylphenol ring.

Bromination: Introduction of the bromine atom onto the chlorinated intermediate.

O-Alkylation (Methoxylation): Conversion of the phenolic hydroxyl group to a methoxy ether.

This sequence leverages the powerful directing effect of the hydroxyl group to install the halogens in the correct positions before it is converted to the less powerfully directing methoxy group.

Controlling regioselectivity is the most critical aspect of this synthesis. The outcome of each electrophilic substitution step is determined by the electronic effects (both inductive and resonance) of the substituents already present on the ring. chemistrytalk.orglibretexts.org Activating groups increase the electron density of the ring, particularly at the ortho and para positions, directing incoming electrophiles to these sites. fiveable.me Deactivating groups withdraw electron density, slowing the reaction and, with the exception of halogens, directing incoming groups to the meta position. libretexts.org

The directing effects of the relevant substituents are summarized in the table below.

| Substituent | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Activates | Ortho, Para |

| -OCH₃ (Methoxy) | Strongly Activating | Activates | Ortho, Para |

| -CH₃ (Methyl) | Weakly Activating | Activates | Ortho, Para |

| -Cl (Chloro) | Weakly Deactivating | Deactivates | Ortho, Para |

| -Br (Bromo) | Weakly Deactivating | Deactivates | Ortho, Para |

Synthetic Step Analysis:

Step 1: Chlorination of 3-methylphenol. The hydroxyl group is a much stronger activating group than the methyl group. It will strongly direct the incoming electrophile (Cl⁺) to the positions ortho and para to it (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent methyl group. Position 4 is electronically favored, leading to the formation of 5-chloro-3-methylphenol .

Step 2: Bromination of 5-chloro-3-methylphenol. In this intermediate, the hydroxyl group remains the most powerful activating director. It directs the incoming electrophile (Br⁺) to the remaining open ortho position (position 2). The chloro group, being a deactivating ortho-, para-director, also directs to this same position. Their effects are cooperative, leading to the highly regioselective formation of 2-bromo-5-chloro-3-methylphenol .

The proposed pathway is a linear synthesis where the product of each step becomes the reactant for the next. This approach allows for the methodical construction of the complex substitution pattern.

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 3-Methylphenol | Cl₂, AlCl₃ or SO₂Cl₂ | 5-Chloro-3-methylphenol |

| 2 | 5-Chloro-3-methylphenol | Br₂, FeBr₃ or in Acetic Acid | 2-Bromo-5-chloro-3-methylphenol |

| 3 | 2-Bromo-5-chloro-3-methylphenol | CH₃I, K₂CO₃ or (CH₃)₂SO₄, NaOH | This compound |

The bromination of the activated aromatic ring in 5-chloro-3-methylphenol (Step 2) is a critical reaction. Given the high activation provided by the phenolic hydroxyl group, this reaction can proceed under relatively mild conditions.

Reagents: A common method for the bromination of activated phenols is the use of molecular bromine (Br₂) in a suitable solvent. Solvents such as acetic acid, carbon tetrachloride, or dichloromethane (B109758) can be employed. A Lewis acid catalyst like iron(III) bromide (FeBr₃) is often used to polarize the Br-Br bond, generating a stronger electrophile, although the high reactivity of the phenol may render it unnecessary.

Mechanism: The mechanism follows the standard pattern for electrophilic aromatic substitution. The π electrons of the aromatic ring attack the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. The stability of the arenium ion is greatly enhanced by the electron-donating resonance effect of the hydroxyl group, particularly when the attack occurs at the ortho or para positions.

Multi-step Linear Syntheses

Chlorination Procedures

The synthesis of this compound can be envisioned via the direct chlorination of a suitable precursor, such as 4-bromo-2-methoxy-1-methylbenzene. This process falls under the category of electrophilic aromatic substitution, a fundamental reaction in organic chemistry for functionalizing aromatic rings. taylorfrancis.com The directing effects of the substituents already present on the benzene ring are critical in determining the position of the incoming chloro group.

In the precursor 4-bromo-2-methoxy-1-methylbenzene, the methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The methyl group (-CH₃) is a weaker activating group, also ortho, para-directing. The bromo group (-Br) is a deactivating group but is also ortho, para-directing. The cumulative effect of these groups directs the incoming electrophile. The most activated positions are ortho to the powerful methoxy group. One of these positions is already occupied by the methyl group, and the other is sterically unhindered, making it the most likely site for chlorination.

A typical laboratory procedure for such a chlorination would involve reacting the substrate with a chlorinating agent in the presence of a Lewis acid catalyst.

Table 1: General Conditions for Electrophilic Chlorination

| Parameter | Description |

| Substrate | 4-Bromo-2-methoxy-1-methylbenzene |

| Chlorinating Agent | Chlorine (Cl₂), N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂) |

| Catalyst | Lewis acids such as Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) |

| Solvent | Inert solvents like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or acetic acid |

| Temperature | Typically low to room temperature to control selectivity and prevent side reactions |

The reaction proceeds by the activation of the chlorinating agent by the Lewis acid, generating a more potent electrophile which then attacks the electron-rich benzene ring to yield the desired this compound.

Methoxylation Procedures

An alternative synthetic route involves the methoxylation of a phenol precursor, specifically 2-bromo-4-chloro-6-methylphenol. nih.gov This transformation is commonly achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers.

The procedure involves deprotonating the hydroxyl group of the phenol with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with a methylating agent.

Table 2: Typical Reagents for Williamson Ether Synthesis

| Reagent Type | Examples | Role in Reaction |

| Substrate | 2-Bromo-4-chloro-6-methylphenol | The phenol to be methoxylated |

| Base | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the phenolic hydroxyl group |

| Methylating Agent | Iodomethane (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄), Methyl tosylate | Provides the methyl group |

| Solvent | Polar aprotic solvents such as Acetone, Dimethylformamide (DMF), Acetonitrile | Facilitates the Sₙ2 reaction |

A specific example of a related methoxylation is the synthesis of 1-bromo-3-chloro-5-methoxybenzene (B65169) from 1-bromo-3-chloro-5-fluorobenzene (B1273174) using sodium methoxide (B1231860) in methanol. chemicalbook.com This highlights the utility of nucleophilic aromatic substitution when a suitable leaving group is present. For the methoxylation of 2-bromo-4-chloro-6-methylphenol, the Williamson ether synthesis remains the more conventional and direct approach.

Convergent Synthetic Methodologies

A hypothetical convergent synthesis could involve the coupling of two fragments. For instance, a Suzuki or Stille coupling could be employed.

Fragment A : A boronic acid or ester derivative, such as (5-chloro-2-methoxy-3-methylphenyl)boronic acid.

Fragment B : An aryl halide, in this case, a simple brominating agent or a precursor that can be brominated post-coupling.

Alternatively, a Grignard reagent derived from one fragment could be coupled with another fragment containing a suitable leaving group. The complexity of synthesizing the required fragments for a molecule of this size often makes linear synthesis, where substituents are added sequentially to a benzene ring, a more common approach. fiveable.me However, for creating analogs with significant structural diversity, convergent strategies offer considerable advantages. phys.org

Catalytic Systems in the Synthesis of this compound and Related Analogs

Catalysis is central to the modern synthesis of complex organic molecules, offering efficient and selective pathways. taylorfrancis.com

Role of Transition Metal Catalysts (e.g., Palladium)

Transition metals, particularly palladium, are extensively used in the synthesis of polysubstituted aromatic compounds and their analogs. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

In the context of synthesizing analogs of this compound, palladium catalysts could be used to:

Introduce the methyl group : By coupling an aryl halide (e.g., 1-bromo-5-chloro-2-methoxybenzene) with an organometallic reagent like methylboronic acid (Suzuki coupling) or a methyl Grignard reagent (Kumada coupling).

Create more complex analogs : The bromo- and chloro- substituents on the ring serve as handles for further functionalization. For example, the bromo group can be selectively coupled with various partners using palladium catalysis to introduce new alkyl, aryl, or vinyl groups. organic-chemistry.org

Table 3: Examples of Palladium-Catalyzed Reactions for Analog Synthesis

| Reaction Name | Reactants | Product Type |

| Suzuki Coupling | Aryl halide (Ar-Br), Organoboron reagent (R-B(OH)₂) | Aryl-Alkyl/Aryl-Aryl (Ar-R) |

| Heck Coupling | Aryl halide (Ar-Br), Alkene | Substituted Alkene (Ar-CH=CHR) |

| Buchwald-Hartwig Amination | Aryl halide (Ar-Br), Amine (R₂NH) | Aryl Amine (Ar-NR₂) |

| Sonogashira Coupling | Aryl halide (Ar-Br), Terminal Alkyne | Aryl Alkyne (Ar-C≡CR) |

These reactions typically require a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a ligand (e.g., phosphines), and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and green chemistry principles. taylorfrancis.com The synthesis of halogenated aromatic compounds has traditionally involved harsh reagents and chlorinated solvents, which pose environmental risks. rsc.org

Green chemistry approaches to the synthesis of this compound and its analogs focus on several key areas: rsc.org

Alternative Solvents : Replacing hazardous chlorinated solvents with more environmentally benign options like water, ethanol, or supercritical CO₂.

Catalysis : Using catalytic rather than stoichiometric amounts of reagents to reduce waste. This includes the use of highly efficient transition metal catalysts or even organocatalysts. rsc.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible.

Safer Reagents : Employing less toxic halogenating agents. For instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be preferable to using elemental bromine or chlorine gas. Green methods using hydrogen peroxide and ammonium (B1175870) halides have also been developed. researchgate.net

By integrating these principles, the environmental footprint associated with the synthesis of such specialty chemicals can be significantly reduced.

Purification and Isolation Techniques in the Context of Synthesis

Following a chemical synthesis, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, and byproducts. The purification of halogenated organic compounds is a critical step to ensure the final product meets the required purity standards. desotec.com

Several standard techniques are employed for the purification of solid organic compounds like this compound: byjus.com

Recrystallization : This is a primary technique for purifying solid compounds. simsonpharma.com It relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. reachemchemicals.com

Column Chromatography : This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). byjus.com A solution of the crude product is passed through a column packed with the adsorbent. Components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection as distinct fractions.

Distillation : While typically used for liquids, vacuum distillation can be employed to purify solids that are stable at elevated temperatures and have a sufficiently low boiling point under reduced pressure. simsonpharma.com

Extraction : Liquid-liquid extraction is often used during the work-up phase of a reaction to separate the organic product from aqueous-soluble impurities, acids, or bases. reachemchemicals.com

The choice of purification method depends on the physical properties of the compound (e.g., melting point, solubility) and the nature of the impurities. fiveable.me Often, a combination of these techniques is required to achieve high purity.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 5 Chloro 2 Methoxy 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-bromo-5-chloro-2-methoxy-3-methylbenzene, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced correlation techniques, are essential for unambiguous signal assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The substitution pattern on the benzene (B151609) ring—with only two adjacent aromatic protons—will lead to a specific splitting pattern.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.5 | Doublet |

| Aromatic CH | 6.8 - 7.5 | Doublet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet |

The two aromatic protons are expected to appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electronic effects of the surrounding substituents: the electron-donating methoxy and methyl groups and the electron-withdrawing bromine and chlorine atoms. The methoxy and methyl protons will each appear as a singlet, as they have no adjacent protons to couple with.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and one each for the methoxy and methyl carbons.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-OCH₃ | 150 - 160 |

| Aromatic C-CH₃ | 125 - 140 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-H | 115 - 130 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methyl (-CH₃) | 15 - 25 |

The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon attached to the electronegative oxygen of the methoxy group will be the most downfield (highest ppm value). The carbons bonded to bromine and chlorine will also have characteristic shifts, while the methyl and methoxy carbons will appear in the upfield region of the spectrum.

Advanced NMR Techniques for Correlation and Connectivity

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, advanced 2D NMR techniques would be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart. For instance, it would show correlations between the methoxy protons and the aromatic carbon they are attached to, and between the methyl protons and the adjacent aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can establish the spatial proximity of protons. For this molecule, NOESY could show correlations between the methoxy protons and one of the aromatic protons, and between the methyl protons and the other aromatic proton, confirming their relative positions on the ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit absorption bands corresponding to the vibrations of its various bonds.

Expected FTIR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (methyl/methoxy) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O (methoxy) | 1000 - 1300 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-Br | 500 - 600 | Stretching |

The presence of strong bands in these regions would confirm the existence of the aromatic ring, the methoxy group, and the halogen substituents. The specific pattern of substitution on the benzene ring also influences the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region, providing further structural information.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine and chlorine, which have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion region will display a distinctive isotopic pattern.

Expected Mass Spectrometry Data:

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ⁸¹Br or ³⁷Cl |

| [M+4]⁺ | Isotopic peak due to ⁸¹Br and ³⁷Cl |

The relative intensities of these isotopic peaks would be predictable based on the natural abundances of the isotopes. Common fragmentation pathways would likely involve the loss of a methyl group from the methoxy moiety or the loss of the halogen atoms.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is crucial for determining the exact molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₈H₈BrClO), HR-MS would provide a precise mass measurement, allowing for the unambiguous confirmation of its elemental composition. However, no specific HR-MS data has been reported in the available literature for this compound.

Electron Ionization Mass Spectrometry (EIMS)

Electron ionization mass spectrometry involves bombarding a sample with high-energy electrons, causing fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. An EIMS spectrum of this compound would be expected to show a molecular ion peak corresponding to the intact molecule, as well as various fragment ions resulting from the loss of substituents like bromine, chlorine, methyl, and methoxy groups. A detailed analysis of these fragments would help to confirm the connectivity of the atoms within the molecule. At present, no such experimental EIMS data is publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of an aromatic compound like this compound is expected to show characteristic absorption bands arising from π-π* electronic transitions within the benzene ring. The position and intensity of these absorption maxima (λmax) would be influenced by the electronic effects of the bromo, chloro, methoxy, and methyl substituents. Currently, no experimental UV-Vis absorption data has been reported for this compound.

Theoretical and Computational Chemistry Studies on 1 Bromo 5 Chloro 2 Methoxy 3 Methylbenzene

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. mdpi.comnih.gov For 1-Bromo-5-chloro-2-methoxy-3-methylbenzene, DFT methods like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly employed to predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net

Illustrative Optimized Geometrical Parameters: Below is a table of expected bond lengths and angles for this compound, based on DFT calculations for similarly substituted benzene (B151609) derivatives.

| Parameter | Predicted Value | Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å | C-C-C Angle (in ring) | ~118-122° |

| C-Cl Bond Length | ~1.74 Å | C-O-C Angle (methoxy) | ~118° |

| C-O Bond Length | ~1.36 Å | H-C-H Angle (methyl) | ~109.5° |

| C-C Bond Length (ring) | ~1.39-1.41 Å | C-C-Br Angle | ~119° |

| C-H Bond Length | ~1.08 Å | C-C-Cl Angle | ~120° |

Note: These values are illustrative and represent typical ranges for similar chemical environments. Actual calculated values would be specific to the final optimized geometry.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscience.gov The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons, thus predicting its behavior in chemical reactions. mdpi.com

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction; it is associated with nucleophilicity. For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the benzene ring. The electron-donating methoxy (B1213986) and methyl groups will increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron density of the HOMO is likely to be concentrated on the aromatic ring, particularly at the carbon atoms ortho and para to the activating methoxy group, though this is tempered by the other substituents.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the orbital to which a molecule is most likely to accept electrons; it is associated with electrophilicity. In this molecule, the LUMO will also be a π-antibonding orbital (π*) distributed over the aromatic system. The electron-withdrawing halogen atoms (bromine and chlorine) will lower the energy of the LUMO, increasing the molecule's ability to accept electrons. The LUMO's electron density is anticipated to be located primarily on the benzene ring, with potential contributions from the C-Br and C-Cl antibonding orbitals.

Energy Gap Considerations and Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. science.govresearchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher reactivity. A large energy gap indicates high stability and lower reactivity. For this substituted benzene, the competing effects of electron-donating (methoxy, methyl) and electron-withdrawing (bromo, chloro) groups will determine the precise energy gap. The presence of multiple substituents generally leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene, suggesting a chemically reactive nature.

Illustrative FMO Energy Values:

| Parameter | Illustrative Energy Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: These values are typical for substituted benzenes and serve as an example. Specific values depend on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of Lewis structures, including bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.orgwisc.edu This method provides quantitative insight into intramolecular charge transfer (ICT) and hyperconjugative interactions. dergipark.org.tr

In this compound, NBO analysis can reveal key interactions, such as the delocalization of electron density from the oxygen lone pairs of the methoxy group into the π* antibonding orbitals of the benzene ring. Similarly, it can quantify the interactions between the lone pairs on the halogen atoms and the ring's antibonding orbitals. These donor-acceptor interactions stabilize the molecule and are described by second-order perturbation theory, where a larger interaction energy (E(2)) signifies a more significant delocalization. dergipark.org.tr This analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the charge distribution than other methods.

Illustrative NBO Interaction Energies (E(2)):

| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) |

| LP (O) | π* (C-C) of ring | 5 - 15 |

| LP (Cl) | σ* (C-C) of ring | 1 - 3 |

| LP (Br) | σ* (C-C) of ring | 1 - 3 |

| σ (C-H) of methyl | π* (C-C) of ring | 0.5 - 2 |

Note: LP denotes a lone pair orbital. These values are examples of hyperconjugative interactions that would be quantified by NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged or polar species, identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potential.

For this compound, the MEP map is expected to show a region of significant negative potential (red) around the oxygen atom of the methoxy group due to its lone pairs. The π-system of the aromatic ring will also contribute to a negative potential above and below the plane. In contrast, the regions around the hydrogen atoms of the methyl group and the benzene ring will show positive potential (blue to green). The electropositive "sigma-holes" on the halogen atoms, particularly bromine, might also be visible as slightly positive regions, which are important in halogen bonding interactions.

Prediction of Spectroscopic Parameters via Computational Methods

In the absence of direct computational studies for this compound, it is not possible to present specific predicted spectroscopic data. Generally, computational methods such as DFT and time-dependent DFT (TD-DFT) are utilized to forecast a range of spectroscopic parameters.

For a hypothetical computational study on this compound, researchers would typically calculate:

NMR Spectra: Predictions of 1H and 13C NMR chemical shifts would be calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. These theoretical values are crucial for comparing with and helping to assign experimental spectra.

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy would be computed. This analysis helps in identifying characteristic vibrational modes associated with the functional groups present, such as C-Br, C-Cl, C-O-C, and C-H bonds, as well as the benzene ring vibrations.

Electronic Spectra (UV-Vis): TD-DFT calculations are used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum, which provides insights into the electronic structure of the molecule.

Without published research, a data table of predicted values cannot be constructed.

Conformational Analysis and Stability Studies

A computational conformational analysis of this compound would be necessary to understand its three-dimensional structure and stability. This type of study typically involves:

Identifying Potential Conformers: The primary source of conformational isomerism in this molecule would be the rotation around the C-O bond of the methoxy group relative to the benzene ring. The orientation of the methyl group of the methoxy substituent can be varied to identify stable conformers.

Energy Calculations: The relative energies of these different conformers would be calculated to determine the most stable (lowest energy) conformation. The energy differences between conformers provide information on their relative populations at a given temperature.

Rotational Barriers: The energy barriers for rotation around the C-O bond would also be calculated to understand the flexibility of the methoxy group and the likelihood of interconversion between different conformers.

As no specific conformational analysis studies for this compound were found, a detailed discussion and data table on its specific conformers, relative stabilities, and rotational energy barriers cannot be provided.

Mechanistic Investigations of Reactions Involving 1 Bromo 5 Chloro 2 Methoxy 3 Methylbenzene

Elucidation of Reaction Mechanisms (e.g., Two-stage One-step Mechanisms)

There is a notable absence of published research specifically detailing the elucidation of reaction mechanisms for 1-bromo-5-chloro-2-methoxy-3-methylbenzene. General principles of electrophilic and nucleophilic aromatic substitution on substituted benzenes can be inferred; however, the specific influence of the bromo, chloro, methoxy (B1213986), and methyl substituents in concert on the reaction pathways of this molecule has not been experimentally or computationally investigated in the available literature. Concepts such as two-stage, one-step mechanisms, which describe certain pericyclic reactions, have not been documented in the context of this particular compound.

Identification of Transition States and Intermediates

The identification of transition states and reaction intermediates is crucial for a complete understanding of a reaction mechanism. For reactions involving this compound, there is no specific information available in the scientific literature that identifies or characterizes transition states or intermediates. While hypothetical intermediates, such as sigma complexes (arenium ions) in electrophilic aromatic substitution, can be proposed, their specific structures, energies, and the influence of the substituent pattern of this compound on their stability have not been reported.

Kinetic and Thermodynamic Aspects of Transformations

Similarly, there is a lack of published data on the kinetic and thermodynamic aspects of chemical transformations of this compound. Rate constants, reaction orders, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound have not been documented. This information is fundamental to predicting reaction outcomes and optimizing reaction conditions.

Synthesis and Chemical Exploration of Derivatives and Analogs of 1 Bromo 5 Chloro 2 Methoxy 3 Methylbenzene

Systematic Modification of Halogen Substituents

The presence of both bromine and chlorine atoms on the benzene (B151609) ring of 1-bromo-5-chloro-2-methoxy-3-methylbenzene offers opportunities for selective modification. The differential reactivity of the carbon-halogen bonds (C-Br being generally more reactive than C-Cl in many catalytic systems) is a key feature that can be exploited for systematic and site-selective transformations. researchgate.netnih.gov

One primary method for modifying the halogen substituents is through transition metal-catalyzed halogen exchange reactions, often referred to as aromatic Finkelstein reactions. nih.gov These reactions allow for the replacement of a bromine or chlorine atom with another halogen, such as iodine or fluorine. For instance, a palladium- or nickel-catalyzed reaction with an iodide salt could potentially convert the bromo-substituent to an iodo-substituent, yielding 1-chloro-5-iodo-2-methoxy-3-methylbenzene. The harsher conditions typically required to activate the C-Cl bond would likely leave it intact during this process. nih.govfrontiersin.org

Furthermore, the distinct reactivities of the C-Br and C-Cl bonds are highly advantageous in sequential cross-coupling reactions. Palladium-catalyzed couplings, such as Suzuki, Stille, or Sonogashira reactions, can be performed selectively at the more reactive C-Br position under carefully controlled conditions. nih.gov This allows for the introduction of an aryl, vinyl, or alkynyl group at the C1 position while preserving the chloro group for subsequent transformations. researchgate.netnih.gov

Table 1: Comparison of Carbon-Halogen Bond Reactivity in Cross-Coupling Reactions

| Bond | Relative Reactivity | Typical Catalysts |

|---|---|---|

| C-I | Highest | Palladium, Copper, Nickel |

| C-Br | High | Palladium, Nickel |

| C-Cl | Moderate | Palladium (with specialized ligands), Nickel |

| C-F | Low | Nickel, Magnesium |

This table presents generalized reactivity trends for aryl halides.

Varying Alkoxy and Alkyl Moieties on the Benzene Ring

Modification of the methoxy (B1213986) and methyl groups on the benzene ring provides another avenue for generating structural diversity. The methoxy group can be cleaved to yield the corresponding phenol (B47542), 3-bromo-5-chloro-2-methylphenol, a highly versatile intermediate. This ether cleavage is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com The resulting phenol can then be O-alkylated with a variety of alkyl halides or other electrophiles to introduce different alkoxy or aryloxy groups, thereby generating a library of ether analogs. google.com

The methyl group at the C3 position is more robust but can be functionalized, primarily through oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the methyl group into a carboxylic acid. echemi.com This would yield 3-bromo-5-chloro-6-methoxybenzoic acid. The carboxylic acid group is a valuable synthetic handle that can be converted into esters, amides, or other functional groups, or it can be removed via decarboxylation.

Table 2: Potential Transformations of Alkoxy and Alkyl Groups

| Starting Moiety | Reagents | Product Moiety |

|---|---|---|

| -OCH₃ (Methoxy) | HBr or BBr₃ | -OH (Phenol) |

| -OH (Phenol) | Alkyl Halide (R-X), Base | -OR (Alkoxy) |

| -CH₃ (Methyl) | KMnO₄, heat | -COOH (Carboxylic Acid) |

This table shows common transformations for moieties on an aromatic ring.

Introduction of Additional Functional Groups

The introduction of new functional groups onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the position of the incoming electrophile. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing. The bromo (-Br) and chloro (-Cl) groups are deactivating but are also ortho-, para-directing. fiveable.melibretexts.org

In this specific substitution pattern, the positions are:

C4: ortho to the methyl group and para to the methoxy group. This position is sterically accessible.

C6: ortho to the methoxy group and para to the bromine atom. This position is also sterically accessible.

The powerful activating and directing effect of the methoxy group, combined with the secondary activating effect of the methyl group, would likely direct incoming electrophiles predominantly to the C4 and C6 positions. youtube.com

Common EAS reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, likely at the C4 or C6 position. docbrown.infodocbrown.infomasterorganicchemistry.com

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃) would introduce an acyl (R-C=O) group. Due to the steric bulk of the acyl electrophile, substitution at the less hindered C4 position might be favored. docbrown.infochemguide.co.uk

Formylation: The introduction of a formyl (-CHO) group can be achieved through various methods, such as the Vilsmeier-Haack or Gattermann reactions, to produce the corresponding aldehyde. google.comgoogle.comresearchgate.net

Impact of Structural Modifications on Chemical Reactivity Profiles

The structural modifications detailed in the preceding sections have a profound impact on the chemical reactivity of the resulting derivatives.

Halogen Modification: Exchanging bromine for iodine would significantly increase the reactivity of that position towards cross-coupling reactions. Conversely, if a halogen were to be removed (e.g., via hydrodehalogenation), it would create a site for potential electrophilic substitution and remove a handle for cross-coupling. frontiersin.org

Alkoxy Group Variation: Converting the methoxy group to a hydroxyl (phenolic) group dramatically increases the ring's activation towards electrophilic aromatic substitution and makes the compound acidic. The phenol can also act as a nucleophile. Lengthening the alkyl chain of the ether could introduce steric hindrance that might influence the regioselectivity of subsequent reactions. libretexts.org

Alkyl Group Functionalization: Oxidation of the methyl group to a carboxylic acid introduces a deactivating, meta-directing group. This would significantly decrease the ring's reactivity towards further electrophilic substitution and would direct any incoming electrophiles to the position meta to the new carboxyl group. echemi.com

Introduction of New Functional Groups: Introducing a strongly deactivating group like a nitro (-NO₂) or acyl (-COR) group would make subsequent electrophilic substitutions much more difficult. In contrast, if the nitro group were reduced to an amino (-NH₂) group, it would become a powerful activating, ortho-, para-directing group, fundamentally altering the reactivity profile of the aromatic ring. fiveable.me

Strategies for Divergent Synthesis from this compound

Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. This compound is an excellent starting point for such strategies, primarily due to the differential reactivity of its two halogen substituents. beilstein-journals.org

A key strategy involves sequential, site-selective cross-coupling reactions. researchgate.netnih.gov The more labile C-Br bond can be selectively functionalized first, leaving the C-Cl bond untouched. For example, a Suzuki coupling could be performed with an arylboronic acid to form a biaryl linkage at C1. The resulting chloro-biaryl compound can then undergo a second, different cross-coupling reaction at the C5 position, such as a Buchwald-Hartwig amination to introduce a nitrogen-based substituent. This one-pot or sequential approach allows for the controlled and independent introduction of two different substituents at the halogenated positions. nih.gov

Another powerful tool for divergent synthesis is the lithium-halogen exchange reaction. Treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would preferentially occur at the bromine atom, generating an aryllithium species. harvard.eduprinceton.edu This highly reactive intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a diverse range of functional groups at the C1 position. The chloro-substituent would remain for potential subsequent modification.

By strategically combining these selective transformations—halogen exchange, cross-coupling, electrophilic aromatic substitution, and functional group interconversion—a multitude of complex and unique molecules can be systematically synthesized from the single starting material, this compound.

Advanced Chemical Applications of 1 Bromo 5 Chloro 2 Methoxy 3 Methylbenzene As a Chemical Building Block

Role in the Synthesis of Complex Organic Scaffolds

The presence of both bromine and chlorine atoms on the aromatic ring of 1-bromo-5-chloro-2-methoxy-3-methylbenzene makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.

Detailed research findings on analogous aryl halides demonstrate their utility in forming complex structures. For instance, substituted aryl halides are extensively used in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to generate biaryl compounds, which are common motifs in pharmaceuticals and functional materials. nih.govrsc.orgnih.gov Similarly, the Heck reaction allows for the coupling of aryl halides with alkenes, leading to the synthesis of substituted olefins that can be further elaborated into more complex structures. nih.govorganic-chemistry.org

The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential, site-selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed couplings, allowing for a stepwise introduction of different substituents. This strategic approach enables the synthesis of highly unsymmetrical and complex scaffolds from a single starting material.

While direct literature on this compound is not prevalent, the established reactivity of similar polyhalogenated and substituted benzenes in forming complex polycyclic and heterocyclic systems underscores its potential. For example, related bromo-chloro-methoxybenzene derivatives are employed in the synthesis of methoxy-polychlorinated biphenyls (MeO-PCBs) through Suzuki coupling reactions. nih.gov

| Reaction Type | Coupling Partner | Potential Product Scaffold | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acids/Esters | Substituted Biaryls | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base |

| Heck Reaction | Alkenes | Stilbenes and other substituted alkenes | Palladium catalyst (e.g., Pd(OAc)₂) and a base |

| Sonogashira Coupling | Terminal Alkynes | Aryl-alkynes | Palladium and Copper catalysts |

| Buchwald-Hartwig Amination | Amines | N-Aryl amines | Palladium catalyst and a phosphine (B1218219) ligand |

Intermediate in Material Science Research (e.g., Polymer Precursors)

In the field of material science, this compound holds promise as a precursor for the synthesis of monomers that can be polymerized to create novel materials with tailored properties. The functional groups on the benzene (B151609) ring can be modified to introduce polymerizable moieties.

A well-documented strategy involves the conversion of substituted benzaldehydes into phenylcyanoacrylates, which can then undergo polymerization. Research has shown that a variety of bromo, chloro, methoxy (B1213986), and methyl ring-disubstituted benzaldehydes can be condensed with isobutyl cyanoacetate (B8463686) to yield isobutyl phenylcyanoacrylates. researchgate.netchemrxiv.orgresearchgate.net These monomers have been successfully copolymerized with styrene (B11656) using radical initiation to produce copolymers with varying compositions and molecular weights. researchgate.netchemrxiv.orgresearchgate.net The thermal properties of these copolymers, such as their decomposition temperatures, are influenced by the substituents on the phenyl ring. researchgate.netchemrxiv.orgresearchgate.net

Following this synthetic route, this compound could be converted to the corresponding benzaldehyde. This aldehyde would then serve as a key intermediate for the synthesis of a novel, highly substituted isobutyl phenylcyanoacrylate monomer. The presence of bromine, chlorine, and a methoxy group on the monomer unit could impart unique properties to the resulting polymer, such as altered refractive index, thermal stability, or flame retardancy.

| Step | Reaction | Intermediate/Product | Potential Application |

|---|---|---|---|

| 1 | Formylation of this compound | Substituted Benzaldehyde | Monomer Synthesis |

| 2 | Knoevenagel condensation with an active methylene (B1212753) compound (e.g., isobutyl cyanoacetate) | Substituted Phenylcyanoacrylate Monomer | Polymer Synthesis |

| 3 | Radical (co)polymerization | Functional Polymer | Advanced Materials |

Precursor for Specialty Chemicals

The versatile reactivity of this compound also positions it as a valuable starting material for the synthesis of a variety of specialty chemicals, including those with applications in the pharmaceutical and agrochemical industries. The halogen and methoxy groups can be manipulated to introduce other functionalities or to serve as directing groups for further substitutions.

For instance, aryl methoxy compounds can be demethylated to yield phenols. A similar compound, 1-bromo-3-chloro-5-methoxybenzene (B65169), can be used to synthesize 3-bromo-5-chlorophenol (B1291525) and its derivatives. chemicalbook.com This suggests that this compound could be a precursor to the corresponding polysubstituted phenol (B47542), a class of compounds with diverse biological activities.

Furthermore, the core structure of this molecule is found in intermediates used for the synthesis of complex pharmaceuticals. For example, a related compound, 4-bromo-1-chloro-2-[(4-methoxyphenyl)methyl]benzene, is an intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. chemicalbook.com This highlights the potential of this compound as a building block for the development of new therapeutic agents. The strategic placement of its functional groups allows for the regioselective introduction of pharmacophoric features.

| Target Specialty Chemical Class | Key Transformation | Potential End-Use |

|---|---|---|

| Substituted Phenols | Demethylation of the methoxy group | Pharmaceuticals, Agrochemicals, Antioxidants |

| Pharmaceutical Intermediates | Cross-coupling reactions or functional group interconversions | Active Pharmaceutical Ingredients (APIs) |

| Agrochemical Intermediates | Introduction of toxophoric groups via substitution reactions | Herbicides, Fungicides, Insecticides |

Future Research Directions and Unexplored Avenues for 1 Bromo 5 Chloro 2 Methoxy 3 Methylbenzene

Development of Novel Stereoselective Synthetic Pathways

The presence of multiple substituents on the benzene (B151609) ring of 1-Bromo-5-chloro-2-methoxy-3-methylbenzene makes it a candidate for the synthesis of complex, stereochemically defined molecules. Future research should focus on developing novel stereoselective synthetic pathways that can control the spatial arrangement of atoms in reactions involving this compound.

One promising avenue is the exploration of atroposelective synthesis . Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The steric hindrance provided by the substituents in this compound could be exploited to synthesize axially chiral biaryl compounds. Recent advancements in rhodium-catalyzed click chemistry have demonstrated the potential for constructing biaxially atropisomers with high diastereo- and enantioselectivity. acs.orgacs.org Applying similar catalytic systems to reactions involving this compound could lead to the creation of novel chiral ligands, catalysts, or functional materials.

Furthermore, the development of stereoselective cross-coupling reactions is another critical research direction. Catalytic systems that can differentiate between the bromine and chlorine atoms would allow for the sequential and stereocontrolled introduction of different functional groups. This could involve the use of specialized chiral phosphine (B1218219) ligands in conjunction with transition metal catalysts like palladium or nickel.

Exploration of Underutilized Reactivity Modes

The distinct electronic and steric properties imparted by the substituents in this compound suggest the existence of underutilized reactivity modes that could be unlocked with the right chemical tools.

Future investigations should explore the regioselective functionalization of the aromatic ring. The interplay between the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing halogen atoms creates a unique electronic landscape that could be exploited for directed ortho-metalation or other regioselective C-H activation strategies. Understanding and controlling this regioselectivity would open doors to a wide range of new derivatives.

Additionally, the potential for this compound to participate in halogen-bonding interactions should be investigated. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The bromine and chlorine atoms in this compound could be utilized as halogen bond donors to direct the assembly of supramolecular structures or to influence the outcome of chemical reactions.

Advanced Computational Modeling for Property Prediction and Catalyst Design

To accelerate the discovery and optimization of reactions involving this compound, advanced computational modeling will be an indispensable tool.

Density Functional Theory (DFT) calculations can be employed to predict the compound's geometric and electronic properties, as well as to elucidate the mechanisms of potential reactions. acs.org By modeling transition states and reaction intermediates, researchers can gain insights into the factors that control reactivity and selectivity. This knowledge can then be used to rationally design more efficient and selective catalytic systems.

Molecular dynamics simulations could also be used to study the conformational behavior of molecules derived from this compound, particularly in the context of atropisomerism and other stereochemical phenomena. These simulations can provide valuable information about rotational barriers and the stability of different stereoisomers.

Integration into Emerging Chemical Technologies

The unique properties of this compound make it a promising candidate for integration into a variety of emerging chemical technologies.

One such area is flow chemistry . The use of continuous-flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for reactions involving halogenated compounds. Developing flow-based synthetic routes to and from this compound could enable the rapid and controlled production of valuable chemical intermediates.

Another exciting possibility lies in the field of metal-organic frameworks (MOFs) . The bromo and chloro substituents could serve as functional handles for incorporating this molecule as a linker into novel MOF structures. The resulting materials could exhibit interesting properties for applications in gas storage, separation, or catalysis.

The exploration of this compound in the context of nanopesticides and other advanced agrochemical formulations also warrants investigation. Halogenated aromatic compounds are a common motif in many pesticides, and the specific substitution pattern of this compound could lead to the discovery of new active ingredients with improved efficacy and environmental profiles.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1-Bromo-3-chloro-5-methoxybenzene (B65169) | 174913-12-3 | C₇H₆BrClO | 221.48 | 236.5 ± 20.0 | 1.564 ± 0.06 |

| 1-Bromo-3-chloro-5-methylbenzene | 329944-72-1 | C₇H₆BrCl | 205.48 | 222.3 ± 20.0 | 1.5 ± 0.1 |

| 1-bromo-3-methoxy-5-methylbenzene | 29578-83-4 | C₈H₉BrO | 201.06 | Not Available | Not Available |

Note: Data is based on predicted or available information for structurally similar compounds and may not represent the exact properties of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-5-chloro-2-methoxy-3-methylbenzene, and how do substituent positions influence reaction efficiency?

- Methodology : Direct bromination/chlorination of substituted methoxybenzene derivatives is commonly employed. For example, halogenation of 2-methoxy-3-methylbenzene precursors using reagents like NBS (N-bromosuccinimide) or SO₂Cl₂ under controlled temperatures (0–25°C) can achieve regioselectivity .

- Data Analysis : Monitor reaction progress via GC or HPLC to quantify intermediates. Substituent steric effects (e.g., methyl groups at position 3) may slow bromination due to hindered electrophilic attack .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodology : Use a combination of ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to detect trace impurities). For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons show splitting patterns dependent on adjacent substituents .

- Validation : Cross-reference melting points and spectral data with literature values (e.g., CAS 1227578-99-5 in ).

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound in cross-coupling reactions?

- Experimental Design : Optimize Pd-catalyzed coupling (e.g., Suzuki-Miyaura) by adjusting ligands (e.g., SPhos for steric bulk) and bases (e.g., K₃PO₄ for mild conditions). The chloro substituent may require higher temperatures for activation compared to bromo .

- Contradiction Resolution : If undesired dehalogenation occurs, reduce reaction time or switch to milder bases like Cs₂CO₃ .

Q. How do electronic effects of substituents (Br, Cl, OMe, Me) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic Study : Perform DFT calculations to map electron density distribution. The methoxy group at position 2 is strongly ortho/para-directing but deactivates the ring, while methyl at position 3 provides steric hindrance but minimal electronic effects. Cl and Br at positions 5 and 1 create competing sites for attack .

- Data Interpretation : Compare reaction rates with analogs (e.g., 1-bromo-3,5-dimethylbenzene in ) to isolate steric vs. electronic contributions.

Q. What are the challenges in scaling up gram-scale synthesis while maintaining regioselectivity?

- Process Chemistry : Batch vs. flow reactor systems can improve heat dissipation and mixing. For example, flow systems reduce hotspots during exothermic halogenation steps .

- Troubleshooting : If regioselectivity drops at scale, re-optimize stoichiometry (e.g., excess Br₂) or use directing groups (e.g., temporary sulfonic acid protection) .

Safety and Handling

Q. What precautions are critical when handling this compound due to its halogenated aromatic structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.